Product packaging for FAUC150(Cat. No.:)

FAUC150

Cat. No.: B1192688
M. Wt: 452.63
InChI Key: VOOGOCKGMWMTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Background on Covalent Ligands in Chemical Biology Research

Covalent ligands, also known as irreversible inhibitors or covalent drugs, are small molecules that form a stable, enduring chemical bond with their biological targets. This mode of action distinguishes them from non-covalent ligands, which rely on transient interactions like hydrogen bonds and van der Waals forces. Historically, the inherent reactivity of covalent ligands was viewed with caution due to potential liabilities such as idiosyncratic toxicity, leading to a period where their development was largely deprioritized in drug discovery. scribd.comwikipedia.org

However, the landscape has shifted considerably in recent decades. The success of well-established covalent drugs like aspirin (B1665792) and penicillin, which exert their therapeutic effects through irreversible target engagement, has long underscored their potential. More recently, the approval of several new covalent inhibitors, particularly in oncology, has revitalized interest in this field. scribd.comwikipedia.org

The primary advantages of covalent ligands in chemical biology and drug discovery include enhanced potency, improved selectivity, and prolonged duration of action due to the stable bond formation. scribd.comwikipedia.org Most efforts in developing selective irreversible covalent ligands have historically capitalized on the intrinsic nucleophilic nature of proteinogenic amino acid side chains, with cysteine's thiol group being a prominent target. scribd.comfishersci.ca Beyond cysteine, researchers are increasingly exploring other nucleophilic residues like tyrosine and lysine. fishersci.ca

The validation of irreversible covalent ligands is a rigorous process, typically involving both in vitro and cell-based strategies. This validation aims to confirm the compound's potency, its covalent mode of binding, its selectivity for the intended target, and to establish a direct link between the observed biological phenotype and the covalent engagement with the target. scribd.com Covalent compounds have proven particularly adept at targeting proteins previously deemed "undruggable" by reversible ligands, often due to broad or shallow binding sites. fishersci.co.uk Their inhibition potency is time-dependent, resulting in increased target inactivation with prolonged exposure. fishersci.co.uk

Table 1: Key Characteristics and Advantages of Covalent Ligands

CharacteristicDescriptionAdvantage in Chemical Biology
Irreversible Binding Forms a stable, enduring chemical bond with the target protein. scribd.comwikipedia.orgLeads to prolonged target inhibition and sustained biological effect, reducing the need for frequent dosing. scribd.comciteab.com
Enhanced Potency Often achieves higher potency compared to non-covalent counterparts due to irreversible interaction. scribd.comwikipedia.orgEnables effective modulation of biological processes at lower concentrations.
Improved Selectivity Can achieve high selectivity by exploiting specific, reactive amino acid residues within the target's binding site. scribd.comfishersci.co.ukMinimizes off-target effects, leading to cleaner pharmacological profiles and reduced toxicity. scribd.comfishersci.co.uk
Access to "Undruggable" Targets Capable of engaging targets with broad or shallow binding sites that are challenging for reversible ligands. fishersci.co.ukOpens new avenues for therapeutic intervention against previously intractable proteins.
Pharmacological Tools Valuable for studying receptor structure-function relationships and isolating receptors. fishersci.caFacilitates in-depth understanding of protein-ligand interactions and supports rational drug design. fishersci.ca

Historical Context of Chemically Activated Dopamine (B1211576) Derivatives

Dopamine is a fundamental catecholamine neurotransmitter, synthesized endogenously from L-tyrosine via L-DOPA. wikipedia.orgciteab.comwikipedia.org It plays a critical role in numerous physiological processes, including motor control, motivation, reward, and cognitive function. wikipedia.org Its actions are mediated through binding to dopamine receptors, which are G protein-coupled receptors (GPCRs) categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) families. massbank.eu

The historical understanding of dopamine's role in neurological function, particularly its association with antipsychotic drug action, dates back to the mid-20th century with the serendipitous discovery of chlorpromazine. mims.com This discovery marked a turning point in the treatment of psychotic disorders and spurred extensive research into how drugs modulate endogenous neurotransmission, particularly dopamine-associated actions. mims.com

The concept of chemically activated dopamine derivatives extends beyond therapeutic agents to chemical biology tools. Such derivatives have been explored for various applications, including enhancing the adhesive strength of patches for bone fracture stabilization, demonstrating the versatility of modifying dopamine for specific chemical purposes. senescence.info The development of FAUC150 emerges from this lineage of modifying natural neurotransmitters to create specialized chemical probes. wikipedia.orgfishersci.caciteab.comfishersci.caciteab.commims.comnnlm.govmims.com

Rationale for the Development of this compound as an Irreversible Probe

The development of this compound was driven by the need for highly specific and stable pharmacological tools to dissect the complex pharmacology of dopamine receptors. Irreversible probes are exceptionally valuable in drug receptor pharmacology because they offer unique advantages for studying structural and functional features of receptors. fishersci.ca

Specifically, this compound was designed to covalently bind to the L94C mutant of the dopamine D2 receptor (D2R). wikipedia.orgfishersci.caciteab.comfishersci.caciteab.commims.comnnlm.govmims.com This targeted approach allows for precise investigation of the receptor's properties and interactions. The rationale for creating such an irreversible probe includes:

Isolation and Purification of Receptors: Irreversible binding facilitates the isolation and purification of receptors, enabling detailed biochemical and structural studies. fishersci.ca

Identification and Characterization of Binding Sites: By forming a stable complex, irreversible probes like this compound are instrumental in identifying and characterizing specific binding sites on receptors, which is crucial for advancing rational drug design. fishersci.ca

Understanding Protein-Ligand Interactions: For targets like the D2R, which is a common drug target for neurological disorders, high-resolution structural information and tools that promote a better understanding of protein-ligand interactions are essential for designing subtype-selective antagonists. fishersci.cafishersci.ca

This compound's utility as a template for developing irreversible analogs of the potent antipsychotic drug haloperidol (B65202) further underscores its significance. These haloperidol analogs, synthesized using this compound as a structural guide, demonstrated significant receptor affinity and an irreversible binding profile in radioligand depletion experiments. wikipedia.orgfishersci.cafishersci.caciteab.commims.comnnlm.govmims.com This highlights this compound's foundational role in generating next-generation irreversible ligands for dopamine receptor research.

Properties

Molecular Formula

C22H32N2O4S2

Molecular Weight

452.63

IUPAC Name

4-(2-((4-(3-((2-Aminoethyl)disulfaneyl)propoxy)-3-methoxyphenethyl)amino)ethyl)benzene-1,2-diol

InChI

InChI=1S/C22H32N2O4S2/c1-27-22-16-18(4-6-21(22)28-12-2-13-29-30-14-9-23)8-11-24-10-7-17-3-5-19(25)20(26)15-17/h3-6,15-16,24-26H,2,7-14,23H2,1H3

InChI Key

VOOGOCKGMWMTJZ-UHFFFAOYSA-N

SMILES

OC1=CC=C(CCNCCC2=CC=C(OCCCSSCCN)C(OC)=C2)C=C1O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FAUC-150;  FAUC 150;  FAUC150

Origin of Product

United States

Synthetic Methodologies for Fauc150 and Its Derivatives

Chemical Synthesis of FAUC150

This compound was developed as a chemically activated dopamine (B1211576) derivative specifically designed to covalently bind to the L94C mutant of the dopamine D2 receptor guidetopharmacology.orgfishersci.camims.comwikipedia.org. While the detailed chemical synthesis pathway for this compound itself is not extensively elaborated in the provided search results, its development was reported as a foundational step for subsequent analog design guidetopharmacology.orgfishersci.ca. Its structure allows for chemical activation, facilitating its role in forming covalent D2R-ligand complexes guidetopharmacology.orgfishersci.ca.

Design and Synthesis of Analogs Using this compound as a Template

This compound has served as a crucial template for the elaboration and synthesis of irreversible analogs, particularly potent antipsychotic drug haloperidol (B65202) derivatives guidetopharmacology.orgfishersci.camims.comwikipedia.orgwikipedia.org. These analogs are designed to form stable covalent complexes with the dopamine D2 receptor, providing valuable tools for understanding protein-ligand interactions and for structural biology studies guidetopharmacology.orgfishersci.ca. The design strategy for these derivatives involved the incorporation of specific chemical functionalities to achieve irreversible binding guidetopharmacology.orgfishersci.camims.comwikipedia.org.

Incorporation of Disulfide Functionalities

A key strategy in the design of this compound analogs involves the incorporation of disulfide functionalities guidetopharmacology.orgwikipedia.org. Compounds functionalized with disulfide moieties demonstrated significant receptor affinity and exhibited an irreversible binding profile in radioligand depletion experiments guidetopharmacology.orgfishersci.camims.comwikipedia.org. The disulfide bond serves as a covalent tag, enabling the formation of stable D2R-ligand complexes guidetopharmacology.orgfishersci.ca. General methodologies for synthesizing unsymmetrical disulfides, which are crucial for such functionalization, often involve activating a disulfide reagent with bromine to form a reactive sulfenyl bromide intermediate, which then reacts with thiols. Other methods include the use of organophosphorus sulfenyl bromides reacting with L-cysteine derivatives and other thiols under mild conditions. These approaches yield disulfides in high purity and good to excellent yields, tolerating various functional groups.

Integration of Michael Acceptor Moieties

Another significant approach in developing irreversible this compound analogs is the integration of Michael acceptor moieties guidetopharmacology.orgwikipedia.org. Similar to disulfide-functionalized compounds, those incorporating Michael acceptor groups also displayed substantial receptor affinity and an irreversible binding profile guidetopharmacology.orgfishersci.camims.comwikipedia.org. Michael acceptors, typically α,β-unsaturated carbonyl compounds, are electrophilic components that react with nucleophilic sites, forming new covalent bonds. This reaction, known as Michael addition, is a versatile method for carbon-carbon bond formation in organic synthesis. The use of Michael acceptors in these analogs facilitates the irreversible attachment to the target receptor guidetopharmacology.orgfishersci.ca.

Strategies for Attaching Covalent Tags via Linkers

The overarching strategy for attaching covalent tags in this compound derivatives involves the strategic placement of functionalities like disulfides and Michael acceptors that act as irreversible linkers guidetopharmacology.orgfishersci.camims.comwikipedia.org. These functionalities enable the formation of covalent D2R-ligand complexes guidetopharmacology.orgfishersci.ca. The goal is to achieve stable, irreversible binding to the receptor, which is critical for developing chemical probes and understanding receptor-ligand interactions guidetopharmacology.orgfishersci.cawikipedia.org. The design of such covalent ligands often involves careful consideration of the linker's properties to ensure effective and specific binding to the target. While general methods for attaching covalent tags via linkers exist, such as those used for SNAP-tag and Halo-tag applications involving benzylguanine or chloroalkane moieties, in the context of this compound analogs, the disulfide and Michael acceptor functionalities themselves serve as the direct covalent attachment points to the receptor guidetopharmacology.orgfishersci.camims.comwikipedia.org.

Molecular Design Principles of Fauc150 As a Covalent Ligand

Concepts of Irreversible Ligand Design for Receptor Systems

Irreversible ligand design involves the formation of a stable chemical bond between the ligand and its target receptor, where the resulting product is thermodynamically more stable than the reactants. This stability ensures that the reverse reaction, or dissociation, is highly improbable. The primary advantage of such irreversible binding is the prolonged duration of target engagement, which can translate into enhanced potency and sustained pharmacological effects. Unlike reversible ligands that transiently interact with their targets, irreversible ligands permanently modify the receptor, effectively removing it from the pool of available receptors until new receptor synthesis occurs. This characteristic can be particularly beneficial for targeting challenging proteins or achieving sustained therapeutic outcomes. However, the design of irreversible ligands necessitates careful consideration of selectivity to avoid off-target reactivity and potential toxicity.

Principles for Maintaining Orthosteric Receptor Recognition

Orthosteric receptor recognition refers to the ligand's ability to bind to the primary binding site of a receptor, typically the site where the endogenous ligand naturally interacts. In the context of FAUC150, its classification as a dopamine (B1211576) derivative and a D2 receptor ligand suggests that its design incorporates features that allow it to recognize and interact with the dopamine binding pocket of the D2 receptor guidetopharmacology.orgfishersci.ca. Maintaining orthosteric recognition is crucial even for covalent ligands, as it ensures that the ligand engages the receptor at a functionally relevant site, thereby modulating its activity in a predictable manner. The design of covalent ligands often starts with a known non-covalent binder, which is then modified to include an electrophilic "warhead" for covalent attachment. This approach helps to preserve the initial recognition and binding affinity to the orthosteric site while introducing the capacity for irreversible interaction.

Rationales for Selective Covalent Attachment to Cysteine Residues

The design of this compound to covalently bind the L94C mutant of the dopamine D2 receptor highlights a deliberate strategy for selective covalent attachment to cysteine residues guidetopharmacology.orgfishersci.camims.comwikipedia.orgwikipedia.org. Cysteine (Cys) residues are frequently targeted in covalent ligand design due to the unique nucleophilic nature of their thiol (-SH) group, which can readily react with electrophilic "warheads" on the ligand. The introduction of a cysteine mutation (L94C) in the D2 receptor specifically provides a reactive handle for this compound to form a covalent bond.

The rationale behind targeting cysteine residues includes:

Unique Reactivity: The thiol group of cysteine is more nucleophilic than other common amino acid side chains under physiological conditions, making it a prime target for selective covalent modification.

Strategic Positioning: Cysteine residues, whether naturally occurring or introduced through mutagenesis, can be strategically positioned within or near the ligand-binding pocket to facilitate covalent bond formation without disrupting the orthosteric recognition.

Enhanced Selectivity: By designing ligands that specifically react with a particular cysteine residue, it is possible to achieve a high degree of selectivity for the target protein, especially if that cysteine is unique or uniquely accessible in the binding site of the desired target compared to off-targets.

Irreversible Engagement: The formation of a stable thioether bond (or disulfide bond in some cases) with cysteine leads to irreversible target engagement, contributing to the prolonged pharmacological effects observed with this compound and its derivatives guidetopharmacology.orgfishersci.ca.

In the case of this compound and its related compounds, the use of disulfide and Michael acceptor functionalities as reactive groups (warheads) further exemplifies the chemical strategies employed for selective covalent attachment to cysteine residues guidetopharmacology.orgfishersci.ca.

Mechanistic Investigations of Fauc150 Receptor Interactions

Covalent Binding to the L94C Mutant of the Dopamine (B1211576) D2 Receptor

FAUC150 is specifically engineered to covalently bind to the L94C mutant of the dopamine D2 receptor. science.govscience.govglixxlabs.com The L94C mutation involves the substitution of leucine (B10760876) at position 94 with a cysteine residue. science.govscience.gov This introduced cysteine serves as a crucial nucleophilic site for the formation of a covalent bond with the electrophilic "warhead" present on this compound. science.gov The ability of this compound to form such a specific covalent linkage with the L94C mutant makes it an invaluable chemical probe for detailed investigations into the protein-ligand interactions within the D2R binding pocket. science.govscience.gov

Molecular Mechanisms Underlying Irreversible Receptor Engagement

The interaction of this compound and its derivatives with the D2 receptor is characterized by an irreversible binding profile, as demonstrated in radioligand depletion experiments. science.govscience.gov Unlike reversible ligands that transiently associate and dissociate from their targets, irreversible antagonists form a permanent bond with the receptor, typically through a covalent linkage. This covalent bond is stable under physiological conditions, meaning the ligand-receptor complex does not readily dissociate. Consequently, the duration of the pharmacological effect is not dependent on the ligand's concentration but rather on the rate of receptor turnover, i.e., the synthesis of new, functional receptors.

Analysis of Covalent Ligand-Receptor Complex Formation

The formation of covalent D2R-ligand complexes, particularly those involving this compound as a template, is a subject of extensive research aimed at understanding the precise molecular architecture of these interactions. science.govscience.govglixxlabs.com Computational approaches, such as covalent docking protocols, are frequently employed to predict and analyze the binding modes of covalent inhibitors. This process typically involves a two-step mechanism: initially, the ligand adopts a favorable non-covalent orientation within the receptor's binding site, followed by the formation of a covalent linkage with a reactive amino acid residue.

For irreversible binders like this compound, the analysis often extends to calculating the relative standard binding constants (Ki) of the unreacted ligands and conducting transition state analyses of the covalent bond formation. This comprehensive analysis helps to elucidate the energy barriers and kinetics involved in the irreversible receptor engagement, providing insights into the stability and specificity of the covalent ligand-receptor complex.

Compound Names and PubChem CIDs

Biochemical and Biophysical Characterization of Fauc150 Activity

Assessment of Irreversible Binding Profiles through Radioligand Depletion Experiments

Investigations into the binding profile of FAUC150 and its subsequent analogs have consistently demonstrated an irreversible binding characteristic. wikipedia.orgfishersci.caguidetopharmacology.orgwikipedia.org These irreversible binding profiles were rigorously assessed through radioligand depletion experiments. wikipedia.orgfishersci.caguidetopharmacology.orgwikipedia.org This experimental methodology is crucial for evaluating ligands that form stable, non-dissociating complexes with their target receptors. In such experiments, a significant fraction of the radioligand binds to the receptors, leading to a measurable depletion of the free ligand in the solution. researchgate.net The observation of an irreversible binding profile for this compound-derived compounds indicates their capacity to form a persistent association with the D2R, a hallmark of covalent ligand-receptor interactions.

Evaluation of Receptor Affinity of this compound and Analogs

This compound served as a foundational template for the design and synthesis of irreversible analogs, notably derivatives of the potent antipsychotic drug haloperidol (B65202). wikipedia.orgfishersci.caguidetopharmacology.orgwikipedia.org These elaborated compounds, incorporating disulfide and Michael acceptor functionalities, exhibited significant receptor affinity for the dopamine (B1211576) D2 receptor. wikipedia.orgfishersci.caguidetopharmacology.orgwikipedia.org While the research findings confirm the substantial affinity of these compounds, specific numerical values for their dissociation constants (Ki) or half-maximal inhibitory concentrations (IC50) for this compound itself or its direct haloperidol derivatives were not explicitly detailed in the reviewed literature.

Studies on Receptor Binding Kinetics

The binding kinetics of this compound and its derivatives are characterized by their ability to form efficient and rapid covalent bonds with their target receptors. wikipedia.orgbmglabtech.com For instance, disulfide-functionalized ligands, conceptually similar to the this compound template, were shown to rapidly form a covalent bond with specific cysteine residues of receptor mutants, such as β2ARH2.64C. wikipedia.org A propranolol (B1214883) derivative, developed using a similar covalent tethering strategy, demonstrated nearly complete irreversible blockage of the β2ARH2.64C receptor within 30 minutes of incubation. wikipedia.org This suggests a swift association and stable complex formation. While the literature emphasizes the efficient and rapid nature of this covalent interaction, specific quantitative kinetic parameters, such as association (kon) and dissociation (koff) rate constants for this compound or its direct haloperidol derivatives, were not explicitly provided in the available research findings.

Investigations into Structure-Activity Relationships for Covalent Ligands

This compound played a critical role as a template in advancing the understanding of structure-activity relationships (SAR) for covalent ligands targeting the D2R. wikipedia.orgfishersci.caguidetopharmacology.orgwikipedia.orgbmglabtech.com The design and synthesis of irreversible haloperidol analogs, which incorporated specific chemical functionalities like disulfide bonds and Michael acceptors, were directly informed by the this compound scaffold. wikipedia.orgfishersci.ca This strategic modification of the this compound template aimed to achieve robust covalent D2R-ligand complexes. The efficacy of covalent ligands is understood to arise from a combination of non-covalent interactions that guide the ligand to the binding site and the subsequent formation of a covalent bond between an electrophilic warhead on the ligand and a nucleophilic residue on the target protein. mdpi.com The Kinact/Ki parameter is recognized as a key metric for characterizing covalent compounds and analyzing their SAR, reflecting both the reversible binding affinity and the rate of irreversible inactivation. centerhealthyminds.org The success in developing irreversible haloperidol derivatives based on this compound underscores the importance of specific chemical moieties in achieving stable, covalent receptor interactions.

Computational and Structural Biology Studies on Fauc150

Molecular Docking Simulations of FAUC150-Receptor Interactions

Molecular docking simulations serve as a pivotal computational tool for predicting the binding modes and affinities between a ligand, such as this compound, and its target receptor. mims.comfishersci.ca This technique involves evaluating potential binding pockets on the receptor and predicting the most favorable orientation, or "binding pose," of the ligand within these pockets. fishersci.ca

In the context of this compound, molecular docking studies have been instrumental in understanding its interaction with the dopamine (B1211576) D2 receptor, specifically the L94C mutant. This compound was designed to covalently bind to this mutant receptor. Molecular docking simulations have indicated that the chemical warhead of this compound is positioned in close proximity to the introduced cysteine mutant on the D2R, suggesting that the covalent ligation to the receptor is driven by affinity. This highlights the utility of docking in visualizing and understanding specific interaction points that lead to irreversible binding. Covalent docking, a specialized form of molecular docking, is particularly relevant here, as it accounts for the formation of a strong, irreversible chemical bond between the ligand and the protein, leading to high potency and selectivity.

Theoretical Approaches to Predict Ligand-Receptor Binding Modes

Predicting the precise binding modes of ligands with their receptors is a cornerstone of rational drug design. Theoretical approaches employ a variety of molecular modeling methods to achieve this, extending beyond static docking simulations to incorporate dynamic aspects of molecular interactions.

Key theoretical methods include molecular dynamics (MD) simulations, which analyze the movements and interactions of atoms and molecules over time. mims.com MD simulations are crucial for validating the stability of interactions initially predicted by docking studies and for exploring the conformational changes that both the ligand and receptor may undergo upon binding. mims.com The understanding of protein-ligand binding mechanisms is often framed by models such as the "lock-and-key," "induced fit," and "conformational selection" theories. fishersci.ca Flexible docking, often referred to as induced fit docking, is a computational technique that explicitly accounts for the dynamic nature of biomolecular interactions by allowing conformational changes in both the ligand and the receptor during the binding process, leading to more accurate predictions of binding modes.

While many docking methods rely on molecular mechanics (MM) force fields, more advanced approaches often integrate quantum mechanics (QM) based methods, particularly Density Functional Theory (DFT). These QM/MM techniques are desirable for improving the accuracy of molecular docking, especially for large biomolecular systems, by providing a more detailed description of electronic properties, such as polarization and charge transfer.

Insights from Structure-Based Design Methodologies

Structure-based design methodologies are fundamental to modern drug discovery, utilizing the three-dimensional structural information of biological targets and their ligands to rationally design new therapeutic agents. This approach begins with determining the structural configuration of the target, often through experimental techniques like X-ray crystallography or cryo-electron microscopy, or through computational predictions.

This compound itself serves as a notable example within structure-based design. It was developed as a chemically activated dopamine derivative designed to covalently bind to the L94C mutant of the dopamine D2 receptor. Building upon this foundation, this compound was subsequently used as a template for the design and synthesis of irreversible analogs of haloperidol (B65202), a potent antipsychotic drug. These newly designed compounds were also shown to form covalent D2R-ligand complexes, demonstrating significant receptor affinity and an irreversible binding profile. This iterative process, where an initial lead compound like this compound informs the design of subsequent, improved analogs, is a hallmark of structure-based drug design. Insights gained from the crystal structures of G protein-coupled receptor (GPCR)-ligand complexes, such as the D2R, are invaluable for this rational design process, enabling the development of subtype-selective antagonists and a deeper understanding of protein-ligand interactions.

Quantum Chemical Calculations Related to Molecular Reactivity

Quantum chemical calculations provide a theoretical framework to accurately describe the structure, properties, and reactivity of molecules at an electronic level. These calculations are predominantly computational and aim to build physics-based models that can predict various molecular characteristics.

Density Functional Theory (DFT) is a widely used method in quantum chemistry for performing structure calculations. It yields crucial information about a molecule's electronic, vibrational, and structural details, and is particularly useful for studying molecular reactivity sites. For instance, the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into a molecule's chemical reactivity and kinetic stability, as the energy gap between these orbitals is indicative of charge transfer within the compound.

While direct, specific quantum chemical calculation results on the reactivity of this compound were not detailed in the provided search results, the compound's nature as a "chemically activated dopamine derivative" designed for "covalent binding" inherently implies specific molecular reactivity. Quantum chemical calculations would be the appropriate theoretical tools to investigate the electronic factors governing this chemical activation and the formation of the covalent bond, providing a deeper understanding of its reaction mechanisms and the specific atomic sites involved in its irreversible interaction with the D2 receptor.

Applications of Fauc150 in Advanced Receptor Research

Utility as a Chemical Probe for Receptor Characterization

Chemical probes are small molecules used to study and manipulate the function of proteins, and FAUC150 exemplifies the utility of such tools in receptor characterization. It was specifically developed as a chemically activated dopamine (B1211576) derivative to covalently bind to a mutant of the dopamine D2 receptor where a leucine (B10760876) residue was replaced by a cysteine (L94C). This covalent interaction is highly specific and allows for the stable labeling of the receptor population, which is advantageous for a variety of biochemical and biophysical experiments.

The irreversible nature of this compound's binding helps to overcome challenges associated with low-affinity interactions of native ligands, which may dissociate too quickly to allow for detailed study. By "locking" the receptor in a particular state, this compound facilitates the investigation of the receptor's structure and conformational changes upon ligand binding. This stable complex is more amenable to structural biology techniques, such as X-ray crystallography, which require a homogeneous and stable sample. The development of such covalent probes has been a significant step forward in elucidating the structure and function of GPCRs. acs.orgpnas.org

Role in the Identification and Characterization of Receptor Binding Sites

This compound plays a crucial role in the precise identification and characterization of receptor binding sites. Because it forms a covalent bond with a specific amino acid residue (cysteine at position 2.64 in the D2 receptor), it acts as a marker for that particular location within the binding pocket. pnas.org This allows researchers to confirm the proximity of this residue to the ligand-binding domain.

The strategy of introducing a cysteine mutation at a specific position and then treating it with a reactive probe like this compound is a powerful method for mapping the architecture of a binding pocket. Functional assays can then confirm that the covalent binding at this site still allows the receptor to activate G proteins, ensuring that the characterized pocket is indeed the functional binding site. This approach provides a much higher level of detail than traditional binding assays that only measure the affinity of a ligand for a receptor without pinpointing the exact interaction points.

Contribution to the Advancement of Rational Ligand Design Strategies

The development and application of this compound have significantly contributed to the advancement of rational ligand design strategies. By serving as a template, this compound has inspired the design of other irreversible ligands for the dopamine D2 receptor and other GPCRs. For instance, it was used as a basis for the elaboration and synthesis of irreversible analogs of the potent antipsychotic drug haloperidol (B65202).

This approach, where a known covalent probe is used as a starting point, allows medicinal chemists to systematically modify the structure to improve properties such as affinity, selectivity, and reactivity. The knowledge gained from how this compound interacts with its target provides a structural blueprint for designing new molecules with desired pharmacological profiles. This strategy of "template-based design" accelerates the drug discovery process by providing a clear direction for chemical modifications. The design of covalent ligands based on existing pharmacophores is a growing area in medicinal chemistry, with applications for various GPCRs. acs.org

Development of Pharmacological Tools for G Protein-Coupled Receptor (GPCR) Studies

The principles underlying the design of this compound have been instrumental in the broader development of pharmacological tools for studying GPCRs. The use of covalent ligands to stabilize specific receptor conformations is a key strategy for enabling structural studies of these notoriously difficult-to-crystallize proteins. pnas.org The ability to form stable and conformationally homogeneous ligand-receptor complexes is a prerequisite for high-resolution structural determination.

The covalent agonist approach, pioneered by molecules like this compound, has been generalized to other aminergic GPCRs by taking advantage of the high structural homology within this receptor family. pnas.org By introducing a cysteine mutation at the equivalent position in other receptors, researchers can create covalently binding receptor mutants for a range of targets. These stable agonist-receptor complexes are invaluable for a variety of biophysical and biochemical assays that require stable and distinctly labeled receptor populations. This has led to the development of a new generation of pharmacological tools that are helping to unravel the complexities of GPCR signaling. pnas.org

Broader Scientific Implications and Future Research Trajectories

Expanding Covalent Ligand Chemistry and Design Paradigms

FAUC150 stands as a notable example in the resurgence of covalent drug research, offering advantages in achieving enhanced selectivity and potency schrodinger.com. As a chemically activated dopamine (B1211576) derivative, this compound was designed to covalently bind to the L94C mutant of the dopamine D2 receptor nih.govresearchgate.netresearchgate.netresearchgate.net. Its utility extends beyond its direct application, as it served as a crucial template for the design and synthesis of irreversible analogs of the potent antipsychotic drug haloperidol (B65202) nih.govresearchgate.netresearchgate.net. These haloperidol derivatives, incorporating disulfide- and Michael acceptor-functionalized moieties, demonstrated significant receptor affinity and an irreversible binding profile in radioligand depletion experiments nih.govresearchgate.netresearchgate.netscience.gov. This approach highlights a paradigm shift in ligand design, moving towards irreversible binders that can offer prolonged pharmacological effects and potentially overcome issues associated with transient interactions. The success with this compound and its derivatives underscores the potential for developing highly specific chemical probes and therapeutic agents that form stable, long-lasting complexes with their targets.

Potential for Probing Other Receptor Systems and Protein Targets

The targeted covalent binding of this compound to the L94C mutant of the dopamine D2 receptor exemplifies its utility as a chemical probe nih.govresearchgate.netresearchgate.netresearchgate.net. This strategy holds immense potential for probing a wide array of other receptor systems and protein targets, particularly G protein-coupled receptors (GPCRs), which are a major class of drug targets sciencenews.dkcube-biotech.com. Covalent ligands, by forming stable adducts, can provide unique insights into the binding pocket dynamics, conformational changes, and functional states of receptors that are difficult to capture with reversible ligands researchgate.netresearchgate.netschrodinger.com. The methodology employed with this compound can be adapted to explore other GPCRs and membrane proteins, which often present challenges due to their low native expression levels and complex conformational landscapes cube-biotech.comneb.com. Such probes can facilitate a deeper understanding of protein-ligand interactions, receptor activation mechanisms, and the identification of novel binding sites, thereby accelerating drug discovery efforts across various disease areas.

Methodological Advancements in Biochemical and Biophysical Characterization of Covalent Interactions

The study of this compound and its covalent interactions has contributed to the refinement and application of various biochemical and biophysical techniques essential for characterizing irreversible binding. Radioligand depletion experiments were instrumental in demonstrating the irreversible binding profile of this compound-derived compounds to the D2 receptor nih.govresearchgate.netresearchgate.netscience.gov. Beyond this, a comprehensive understanding of covalent interactions relies on a suite of advanced characterization methods. These include techniques such as nuclear magnetic resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism, which are routinely employed to elucidate the structural, thermodynamic, and kinetic aspects of protein-ligand complexes upatras.grnih.govproteogenix.scienceelifesciences.orgmdpi.comsoton.ac.uk. Furthermore, computational methodologies like covalent docking have emerged as critical tools for predicting and analyzing the binding modes and energetics of covalent inhibitors schrodinger.com. These advancements collectively enhance the ability to precisely define the nature of covalent bonds formed, the stability of the resulting complexes, and the conformational consequences of irreversible ligand binding.

Impact on the Fundamental Understanding of Receptor Function and Allostery

This compound, as a covalent ligand, serves as an invaluable tool for dissecting the fundamental mechanisms of receptor function and allostery. By permanently occupying a binding site, covalent ligands can stabilize specific receptor conformations, allowing for detailed studies of downstream signaling pathways and prolonged functional effects nih.govresearchgate.netresearchgate.net. The concept of allostery, where a ligand binds to a site distinct from the orthosteric site to modulate receptor activity, is a crucial aspect of receptor pharmacology nih.govmdpi.comtaylorandfrancis.comnih.gov. Allosteric modulation often offers advantages such as enhanced selectivity and reduced side effects compared to orthosteric targeting nih.govtaylorandfrancis.comnih.gov. Research indicates that covalent ligands can induce allosteric effects, influencing the conformational ensemble of the receptor and thereby altering its functional properties elifesciences.org. The irreversible nature of this compound's interaction with the D2R L94C mutant provides a stable platform for studying the conformational changes induced by ligand binding and their impact on receptor activation and signaling bias, contributing to a deeper understanding of how receptors translate ligand binding into cellular responses. This enhanced understanding is vital for the rational design of future drugs that can precisely tune receptor activity.

Compound Names and PubChem CIDs

While this compound is explicitly mentioned as a key compound in the provided research, a direct PubChem CID specifically for "this compound" was not identified in the search results. However, a related compound, "FAUC50," which is also a dopamine derivative from the same research context, has a PubChem CID.

Q & A

Basic Research Questions

Q. How to conduct a comprehensive literature review for FAUC150-related research?

  • Methodological Answer : Begin with systematic keyword searches in databases like Web of Science, PubMed, and Google Scholar, using terms such as "this compound synthesis," "this compound characterization," and "this compound applications" . Employ frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research objectives . Critically evaluate sources by cross-referencing experimental protocols and data reproducibility, prioritizing peer-reviewed journals over preprints .

Q. What are the key considerations in designing reproducible experiments for this compound synthesis?

  • Methodological Answer : Document all synthesis steps meticulously, including reagent purity, reaction conditions (temperature, solvent, catalysts), and purification methods. Use controlled experiments to isolate variables (e.g., varying pH to assess stability) . Validate protocols by repeating trials and comparing yields/purity with published data. Include detailed instrumentation specifications (e.g., NMR parameters, HPLC gradients) to enable replication .

Q. How to validate spectroscopic data for this compound characterization?

  • Methodological Answer : Cross-validate results using complementary techniques (e.g., NMR, IR, and mass spectrometry). For novel compounds, compare experimental spectra with computational simulations (DFT, molecular modeling) . Ensure purity via chromatographic methods (HPLC, TLC) and report detection limits. Address discrepancies by re-examining sample preparation or instrument calibration .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported physicochemical properties across studies?

  • Methodological Answer : Perform meta-analysis of existing data to identify outliers or methodological inconsistencies (e.g., solvent polarity effects on solubility measurements) . Replicate conflicting experiments under standardized conditions, controlling for variables like humidity or storage duration. Use statistical tools (ANOVA, regression) to quantify uncertainty and identify systematic errors .

Q. What methodologies are effective for integrating this compound research across disciplines (e.g., pharmacology, materials science)?

  • Methodological Answer : Adopt interdisciplinary frameworks such as systems biology or computational materials design to model this compound’s behavior in complex systems . Collaborate with domain experts to design joint experiments (e.g., toxicity assays paired with structural simulations). Use shared data repositories (e.g., Zenodo, Figshare) to ensure interoperability of datasets .

Q. How to optimize this compound synthesis protocols while minimizing byproducts?

  • Methodological Answer : Employ design-of-experiments (DoE) approaches to screen reaction parameters (e.g., temperature, stoichiometry) and identify optimal conditions . Use green chemistry principles (e.g., solvent-free reactions, biocatalysts) to reduce waste. Characterize byproducts via LC-MS and propose mechanistic pathways to refine synthesis routes .

Methodological Resources

  • Data Analysis : Use tools like R, Python, or MATLAB for statistical modeling and visualization .
  • Ethical Compliance : Ensure adherence to institutional review boards (IRBs) for studies involving human/animal subjects .
  • Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.